(9R)-RO7185876: A Technical Whitepaper on its Mechanism of Action in Alzheimer's Disease
(9R)-RO7185876: A Technical Whitepaper on its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(9R)-RO7185876 is an investigational small molecule that acts as a potent and selective γ-secretase modulator (GSM) for the potential treatment of Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors (GSIs), which broadly suppress enzyme activity leading to mechanism-based toxicities, (9R)-RO7185876 allosterically modulates the γ-secretase complex. This modulation selectively reduces the production of aggregation-prone amyloid-β (Aβ) peptides, Aβ42 and Aβ40, while concomitantly increasing the levels of shorter, non-amyloidogenic Aβ species such as Aβ38 and Aβ37.[1] Crucially, this is achieved without altering the total levels of Aβ peptides or inhibiting the cleavage of other key γ-secretase substrates, most notably Notch, thereby offering a potentially safer therapeutic window.[1] Preclinical data demonstrate a favorable in vitro and in vivo profile, supporting its further development.[1][4]
Introduction to γ-Secretase Modulation in Alzheimer's Disease
The accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1][5] The γ-secretase complex, a multi-protein enzyme, is responsible for the final intramembrane cleavage of the APP C-terminal fragment (C99), producing Aβ peptides of varying lengths.[1] While complete inhibition of γ-secretase can reduce the production of all Aβ peptides, it also interferes with the processing of other vital substrates like Notch, leading to severe side effects.[1][2]
Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs bind to the γ-secretase complex and alter its conformation, thereby shifting the cleavage preference from the production of longer, amyloidogenic Aβ peptides (Aβ42 and Aβ40) to shorter, less toxic forms (Aβ38 and Aβ37).[1][6] This approach aims to reduce the amyloidogenic burden without the safety liabilities associated with GSIs.[5]
The Core Mechanism of Action of (9R)-RO7185876
(9R)-RO7185876, also known as (S)-3, is a novel triazolo-azepine derivative that functions as a potent and selective GSM.[1][2] Its mechanism of action is centered on the allosteric modulation of the γ-secretase complex, which is composed of four integral membrane proteins: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin-enhancer 2 (PEN-2).[1] Presenilin forms the catalytic core of the complex.[1] GSMs, including (9R)-RO7185876, are believed to bind to presenilin.[1]
This binding induces a conformational change in the enzyme-substrate complex, which alters the processive cleavage of C99. The result is a decrease in the production of the highly fibrillogenic Aβ42 and Aβ40 peptides and a corresponding increase in the secretion of the shorter, more soluble, and less neurotoxic Aβ38 and Aβ37 peptides.[1] A key feature of this mechanism is that the total amount of Aβ peptide produced remains unchanged, and the processing of other γ-secretase substrates, such as Notch, is not affected.[1]
Signaling Pathway of Amyloid-β Production and the Modulatory Effect of (9R)-RO7185876
Caption: Amyloidogenic pathway and the modulatory action of (9R)-RO7185876.
Quantitative Data
The preclinical evaluation of (9R)-RO7185876 has yielded quantitative data on its potency and selectivity.
Table 1: In Vitro Potency of (9R)-RO7185876 in Reducing Aβ42 Levels
| Cell Line | IC50 (Total) [nM] | IC50 (Free) [nM] |
| h IC50 Aβ42 H4 | 9 | 4 |
| h IC50 Aβ42 Hek292 | 4 | 2 |
| Mouse IC50 N2A | 4 | 2 |
| Data sourced from Ratni et al., 2020.[1] |
Table 2: In Vitro Selectivity Profile of (9R)-RO7185876
| Parameter | IC50 [nM] |
| h Notch IC50 | >10000 |
| Data sourced from Ratni et al., 2020.[1] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of (9R)-RO7185876.
In Vitro Cellular Aβ Secretion Assay
This assay quantifies the effect of (9R)-RO7185876 on the secretion of Aβ peptides from cultured cells.
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Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).[7]
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Procedure:
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Cells are plated in 96-well plates.[7]
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After 3-4 hours, test compounds are added at various concentrations.[7]
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The cells are incubated with the compound for 24 hours.[7]
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The supernatant is collected, and the levels of secreted Aβ peptides (Aβ42, Aβ40, Aβ38, and Aβ37) are quantified using an AlphaLISA assay.[7]
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Data Analysis: The measured signals are used to calculate IC50 values for the inhibition of Aβ peptide secretion via non-linear regression fit analysis.[7]
Experimental Workflow: In Vitro Aβ Secretion Assay
Caption: Workflow for the in vitro cellular Aβ secretion assay.
Notch Cellular Reporter Assay
This assay is crucial for determining the selectivity of (9R)-RO7185876 and ensuring it does not inhibit Notch signaling.
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Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter.[7]
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Procedure:
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Data Analysis: The IC50 value for Notch inhibition is determined from the dose-response curve. A high IC50 value indicates a lack of inhibition.
Experimental Workflow: Notch Cellular Reporter Assay
Caption: Workflow for the Notch cellular reporter assay.
In Vivo Pharmacodynamic Studies in APP-Swe Transgenic Mice
These studies assess the in vivo efficacy of (9R)-RO7185876 in a relevant animal model of Alzheimer's disease.
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Animal Model: APP-Swe transgenic mice (2-4 months old).[7]
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Procedure:
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Mice are treated with a single oral dose of the test compound.[7]
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Four hours after dosing, the animals are sacrificed, and brain samples are collected.[7]
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Brain tissue is homogenized, and Aβ peptides are extracted.[7]
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Aβ peptide levels in the brain extracts are quantified using AlphaLISA or ELISA.[7]
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Data Analysis: The dose-dependent reduction in brain Aβ42 and Aβ40 levels and the increase in Aβ38 and Aβ37 are evaluated.
Conclusion
(9R)-RO7185876 represents a promising therapeutic candidate for Alzheimer's disease due to its well-defined and highly selective mechanism of action. By acting as a γ-secretase modulator, it favorably alters the production of Aβ peptides, reducing the amyloidogenic species while increasing the non-amyloidogenic ones, without the safety concerns associated with direct γ-secretase inhibition. The preclinical data gathered to date provide a strong rationale for its continued investigation in clinical trials.
References
- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
